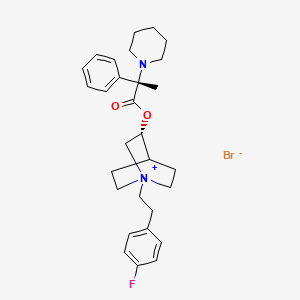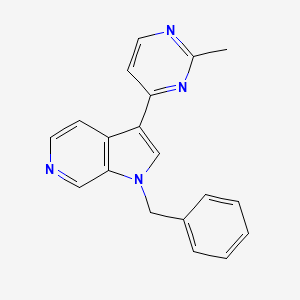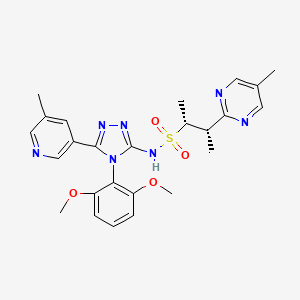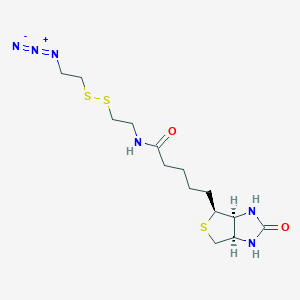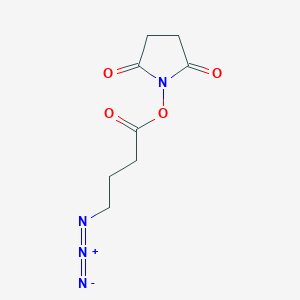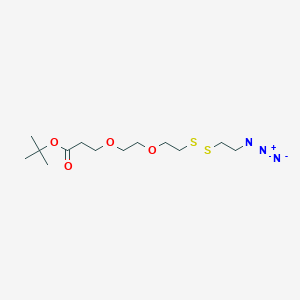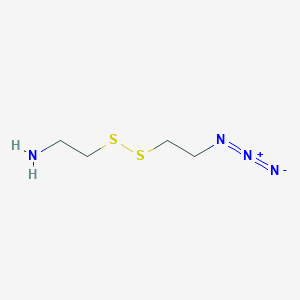
叠氮基-PEG5-CH2CO2-PFP
描述
Azido-PEG5-CH2CO2-PFP is a PEG derivative that contains an azide group and a PFP group . It is commonly used in the synthesis of PROTACs . The azide group readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Structure Analysis
Azido-PEG5-CH2CO2-PFP has a molecular weight of 487.4 g/mol and a molecular formula of C18H22F5N3O7 .Chemical Reactions Analysis
The azide group in Azido-PEG5-CH2CO2-PFP can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG5-CH2CO2-PFP has a molecular weight of 487.38 and a chemical formula of C18H22F5N3O7 . Unfortunately, specific physical properties such as appearance, odor, boiling point, melting point, flash point, and density were not found in the search results .科学研究应用
点击化学
叠氮基-PEG5-CH2CO2-PFP 是一种含有叠氮基的 PEG 连接剂 {svg_1} {svg_2}. 该叠氮基可以与炔烃发生铜催化点击化学反应 {svg_3} {svg_4}. 点击化学是一种化学合成类型,因其效率和多功能性而被广泛应用于药物发现和材料科学领域。
抗水解性
PFP 基团不易发生水解 {svg_5}. 这使得this compound 在需要水解稳定性的环境中成为一种宝贵的工具,例如在某些药物应用中。
增强水溶性
This compound 中亲水的 PEG 间隔物提高了化合物的溶解性 {svg_6}. 这在药物递送中特别有用,因为提高治疗剂的溶解性可以增强其生物利用度。
PROTAC 连接剂
This compound 是一种基于 PEG 和烷基/醚的 PROTAC 连接剂,可用于合成 PROTAC {svg_7}. PROTAC(蛋白质降解靶向嵌合体)是一类新型药物,通过招募 E3 泛素连接酶来标记特定蛋白质以使其降解。这为靶向疾病中“不可成药”的蛋白质开辟了新的可能性。
点击化学试剂
This compound 是一种点击化学试剂,可以与含有炔基的分子发生铜催化的叠氮-炔环加成反应 (CuAAc) {svg_8}. 这种特性被广泛应用于生物缀合、材料科学和药物发现领域。
作用机制
Target of Action
Azido-PEG5-CH2CO2-PFP is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to induce targeted protein degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Azido-PEG5-CH2CO2-PFP is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG5-CH2CO2-PFP is the ubiquitin-proteasome system . PROTACs, which use Azido-PEG5-CH2CO2-PFP as a linker, exploit this intracellular system to selectively degrade target proteins .
Pharmacokinetics
The PEGylation often improves the solubility, stability, and bioavailability of the compound .
Result of Action
The result of the action of Azido-PEG5-CH2CO2-PFP, when used in PROTACs, is the selective degradation of target proteins . This can lead to the modulation of cellular processes depending on the function of the degraded protein.
Action Environment
The action, efficacy, and stability of Azido-PEG5-CH2CO2-PFP can be influenced by various environmental factors. For instance, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . .
安全和危害
In case of skin contact with Azido-PEG5-CH2CO2-PFP, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention. In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .
生化分析
Biochemical Properties
Azido-PEG5-CH2CO2-PFP plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with enzymes, proteins, and other biomolecules through its Azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction is characterized by the formation of a stable triazole linkage .
Cellular Effects
The effects of Azido-PEG5-CH2CO2-PFP on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, Azido-PEG5-CH2CO2-PFP indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Azido-PEG5-CH2CO2-PFP exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Azido-PEG5-CH2CO2-PFP serves as the linker in this context .
Temporal Effects in Laboratory Settings
Given its role in the synthesis of PROTACs, it’s plausible that its effects may change over time depending on the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
Given its role in the synthesis of PROTACs, it’s plausible that it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .
Transport and Distribution
Given its role in the synthesis of PROTACs, it’s plausible that it may interact with transporters or binding proteins involved in the ubiquitin-proteasome system .
Subcellular Localization
Given its role in the synthesis of PROTACs, it’s plausible that it may be directed to specific compartments or organelles involved in the ubiquitin-proteasome system .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F5N3O7/c19-13-14(20)16(22)18(17(23)15(13)21)33-12(27)11-32-10-9-31-8-7-30-6-5-29-4-3-28-2-1-25-26-24/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITGTHWASXRERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F5N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


